1,5-DIBROMOPENTANE-D10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

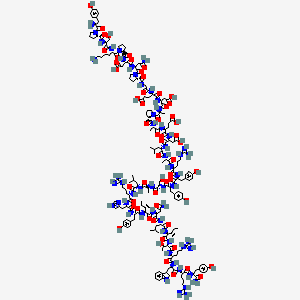

1,5-Dibromopentane-d10 is the deuterium labeled 1,5-Dibromopentane . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

1,5-Dibromopentane-d10 is used in the preparation of 1,5-di-Grignard reagent. It has also been used in the synthesis of novel spirocyclic pyrrolidones .Molecular Structure Analysis

The molecular structure of 1,5-Dibromopentane-d10 is similar to that of 1,5-Dibromopentane, with the difference being the presence of deuterium atoms .Chemical Reactions Analysis

1,5-Dibromopentane-d10, like its non-deuterated counterpart, can participate in various chemical reactions. For instance, it can be used to prepare derivatives of 5-pyrazolones .科学的研究の応用

Synthesis of Chalcogenolanes and Chalcogenanes

1,5-Dibromopentane is utilized in the synthesis of chalcogenolanes and chalcogenanes through reactions with potassium chalcogenides. This innovative route employs a reductive generation of potassium selenide, telluride, diselenide, or ditelluride from elemental chalcogens, using a hydrazine hydrate-KOH system. This method presents a novel approach to preparing saturated heterocyclic compounds containing selenium or tellurium (Levanova et al., 2012).

Precursors to Heteracyclohexanes

The compound plays a critical role in preparing 3-substituted 1,5-dibromopentanes, serving as precursors for liquid crystalline derivatives with 6-membered heterocyclic rings. These intermediates are essential for synthesizing sulfonium zwitterions, showcasing the versatility of 1,5-dibromopentane in organic synthesis and materials science (Ringstrand et al., 2011).

Crystal Structure Analysis

The reaction of 1,5-dibromopentane with urotropine yields crystals for structural analysis, facilitating the understanding of molecular interactions and bonding. This analysis highlights the role of 1,5-dibromopentane in forming molecular salts useful for crystallographic studies and elucidating halogen-hydrogen bonding mechanisms (Mulrooney et al., 2021).

Thermodynamic and Acoustic Properties

Research into the thermodynamic and acoustic properties of 1,5-dibromopentane contributes to our understanding of its behavior under various conditions. This study provides new data on the speed of sound in the liquid phase of 1,5-dibromopentane, helping to calculate densities, heat capacities, and compressibilities, which are crucial for its applications in scientific and industrial processes (Chorążewski & Skrzypek, 2010).

Functionalization of Single-Walled Carbon Nanotubes

The functionalization of single-walled carbon nanotubes (SWNTs) with dibromoalkanes, including 1,5-dibromopentane, showcases the compound's role in nanotechnology. This process achieves fine control over the band gap of SWNTs, indicating the potential of 1,5-dibromopentane in the development of advanced materials with tunable electrical and optical properties (Maeda et al., 2019).

Safety And Hazards

特性

CAS番号 |

1219802-90-0 |

|---|---|

製品名 |

1,5-DIBROMOPENTANE-D10 |

分子式 |

C5H10Br2 |

分子量 |

240.004 |

IUPAC名 |

1,5-dibromo-1,1,2,2,3,3,4,4,5,5-decadeuteriopentane |

InChI |

InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |

InChIキー |

IBODDUNKEPPBKW-YXALHFAPSA-N |

SMILES |

C(CCBr)CCBr |

同義語 |

1,5-DIBROMOPENTANE-D10 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)

![Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)](/img/structure/B595947.png)